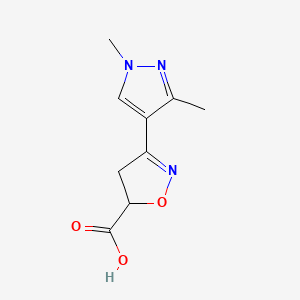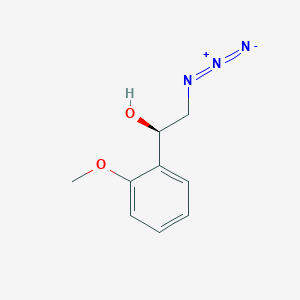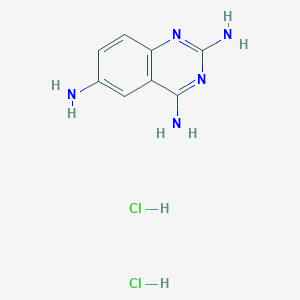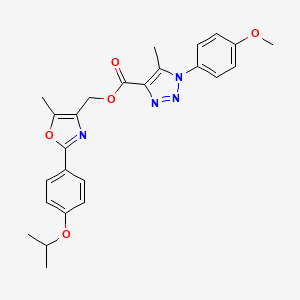
4-(2,3-Dichlorophenyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2,3-Dichlorophenyl)piperidine-2,6-dione” is a chemical compound with the CAS Number: 1342793-16-1 . It has a molecular weight of 258.1 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H9Cl2NO2/c12-8-3-1-2-7(11(8)13)6-4-9(15)14-10(16)5-6/h1-3,6H,4-5H2,(H,14,15,16) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Pharmacology
4-(2,3-Dichlorophenyl)piperidine-2,6-dione: is a compound with potential pharmacological applications. It is structurally related to piperidine-2,6-dione derivatives, which are known to be core backbones in the design of PROTAC (Proteolysis Targeting Chimera) drugs . These drugs are part of a novel therapeutic approach that targets disease-causing proteins for degradation.
Material Science
In material science, this compound could serve as a precursor for the synthesis of functionalized materials. Its dichlorophenyl group might be useful in creating advanced polymers or coatings with specific properties like increased resilience or chemical resistance .
Chemical Synthesis
4-(2,3-Dichlorophenyl)piperidine-2,6-dione: plays a role as an intermediate in chemical synthesis. It can be used to construct a variety of important compounds, including piperidine derivatives, through methods such as Michael addition and intramolecular nucleophilic substitution processes .
Analytical Chemistry
In analytical chemistry, this compound’s derivatives could be used as standards or reagents in chromatographic methods or as a part of a ligand system in spectroscopic analysis to identify or quantify other substances .
Life Sciences
The compound is relevant in life sciences research, particularly in the study of ligand-protein interactions. It could be used to investigate the binding efficiency and specificity of CRBN ligands, which are crucial in the development of new drugs .
Environmental Studies
While direct applications in environmental studies are not explicitly mentioned, compounds like 4-(2,3-Dichlorophenyl)piperidine-2,6-dione could be used in environmental toxicology to assess the impact of similar chemical structures on ecosystems or as a model compound in pollution studies .
Mechanism of Action
Target of Action
It is known that piperidine-2,6-diones are frequently found in numerous drugs and serve as the core backbone of the cereblon (crbn) ligand .
Mode of Action
Piperidine-2,6-diones, which are part of the structure of this compound, are known to be involved in the design of proteolysis targeting chimeras (protac) drugs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
It is known that piperidine-2,6-diones can serve as valuable and versatile synthetic intermediates in organic synthesis .
Result of Action
Based on the known actions of piperidine-2,6-diones, it can be inferred that this compound may have potential effects on protein degradation .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .
properties
IUPAC Name |
4-(2,3-dichlorophenyl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c12-8-3-1-2-7(11(8)13)6-4-9(15)14-10(16)5-6/h1-3,6H,4-5H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPYBPSOHFJYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Benzyltriazol-4-yl)methyl]butanamide](/img/structure/B2992286.png)




![1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2992295.png)
![N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2992297.png)





![2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2992306.png)
